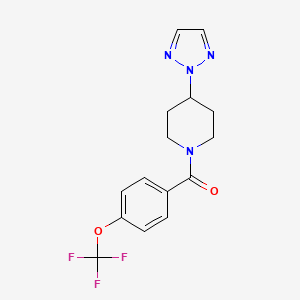![molecular formula C11H17N3O B2440675 3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea CAS No. 1501190-03-9](/img/structure/B2440675.png)
3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea” is a chemical compound. It is also known as “1-[1-(4-aminophenyl)ethyl]-3,3-dimethylurea”. The compound has a molecular weight of 207.28 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The InChI code for “this compound” is "1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)" .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound has a molecular weight of 207.28 .
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
Research on related compounds, such as 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid diethyl ester, has led to the discovery of various chemical reactions and derivatives. For instance, Kim's study outlines the rearrangement reactions of this compound under different conditions, yielding multiple unique products. This showcases the compound's potential for creating diverse chemical structures, which could be applied in material science or as intermediates in pharmaceutical synthesis (Kim, 1986).
Spectroscopy and Polymorphism
The study of polymorphism in pharmaceutical compounds, as illustrated by Vogt et al., involves detailed spectroscopic and diffractometric techniques. Their research on a different investigational pharmaceutical compound underscores the importance of understanding polymorphic forms for drug formulation and development. Such methodologies could be relevant for studying the physical and chemical properties of 3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea, particularly in understanding its stability, solubility, and bioavailability (Vogt et al., 2013).
Molecular Conductivity
Chi et al.'s research on ethyl- and butyl-substituted spiro-biphenalenyl radicals provides insights into the electrical conductivity of organic compounds. Their findings on the conducting properties of these compounds in solid state, which undergo transitions affecting their magnetic states and conductivity, highlight potential applications in organic electronics and photonics. This research could guide the exploration of this compound's electrical properties and its potential use in electronic devices (Chi et al., 2001).
Biochemical Analysis
Moore's study on the use of dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis highlights the continuous search for more efficient and safer chemical processes in biochemical analysis. This research points to the potential for developing new analytical methodologies or solvents that could improve the detection, quantification, and study of amino acids and related compounds, possibly including this compound (Moore, 1968).
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(4-aminophenyl)ethyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJYRIMHHARDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

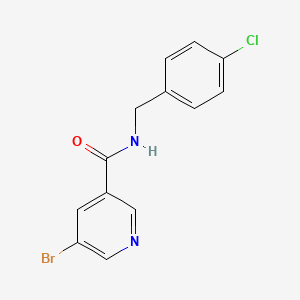
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2440593.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(pyridin-2-yl)methanone](/img/structure/B2440594.png)
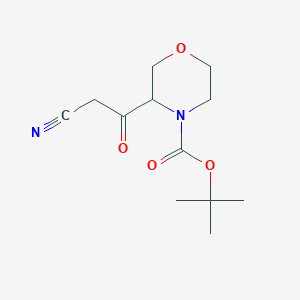
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
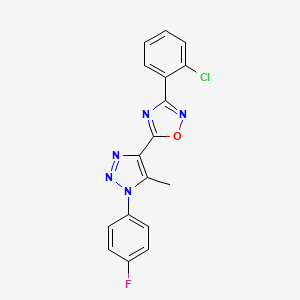
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)
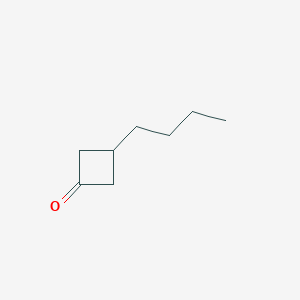
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
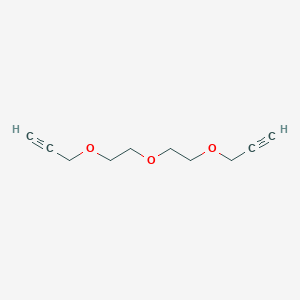
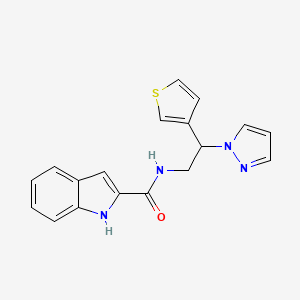
![4-butoxy-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2440607.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)
